molecular formula C10H16ClN B2505497 [(2,5-Dimethylphenyl)methyl](methyl)amine hydrochloride CAS No. 2411285-91-9

[(2,5-Dimethylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B2505497
CAS No.: 2411285-91-9
M. Wt: 185.7
InChI Key: IRXWQAMCKJBRAN-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)methylamine hydrochloride is a substituted benzylamine derivative where a methyl group and a 2,5-dimethylphenylmethyl moiety are attached to the nitrogen atom, forming a secondary amine hydrochloride salt. The 2,5-dimethyl substitution on the aromatic ring may influence electronic and steric effects, altering solubility, receptor binding, or metabolic stability compared to methoxy-substituted analogs .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8-4-5-9(2)10(6-8)7-11-3;/h4-6,11H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQYCHSLEJKIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl)methylamine hydrochloride typically involves the reaction of 2,5-dimethylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (2,5-Dimethylphenyl)methylamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Various substituted amines

Scientific Research Applications

(2,5-Dimethylphenyl)methylamine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various chemical intermediates.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact mechanism varies based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

  • 2,5-Dimethoxy Derivatives: Compounds like 2,5-dimethoxyphenethylamine hydrochloride (CAS 3166-74-3) exhibit distinct electronic profiles due to methoxy groups, which enhance electron-donating effects and alter serotonin receptor (5-HT2A) binding affinity.
  • Halogen-Substituted Analogs : Bromo-substituted derivatives (e.g., 4-bromo-2,5-dimethoxyphenethylamine derivatives) show increased receptor selectivity and prolonged half-life due to halogen-induced steric hindrance and lipophilicity. The absence of halogens in the target compound may result in faster clearance .

Amine Backbone Modifications

  • Phenethylamine vs. Benzylamine Scaffolds: Phenethylamine hydrochlorides (e.g., 2C-D, 2C-P) feature a two-carbon chain between the aromatic ring and amine, enhancing conformational flexibility for receptor interaction.
  • N-Substituent Variations : Methyl and methoxybenzyl groups on the amine (e.g., 25T-NBOMe) improve blood-brain barrier penetration. The target compound’s methyl group may offer moderate lipophilicity, balancing bioavailability and CNS activity .

Physicochemical Properties

  • Molecular Weight and Solubility : The molecular weight of (2,5-dimethylphenyl)methylamine hydrochloride (estimated C₁₀H₁₄ClN, ~187.7 g/mol) is lower than methoxy-substituted analogs (e.g., 25T-NBOMe: ~351.3 g/mol), suggesting improved aqueous solubility .
  • Melting Point : While direct data are unavailable, structurally related hydrochlorides (e.g., diphenylamine hydrochloride) exhibit melting points between 200–250°C, influenced by crystal packing and hydrogen bonding .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

  • 5-HT2A Receptor Affinity : Methoxy-substituted compounds (e.g., 2C-D) exhibit high 5-HT2A affinity (EC₅₀ < 10 nM), whereas methyl-substituted derivatives may show reduced potency due to weaker electron donation. However, methyl groups could enhance selectivity over adrenergic receptors .
  • Biased Agonism: N-Benzyl derivatives (e.g., NBOMe) demonstrate β-arrestin-biased signaling, linked to hallucinogenic effects. The target compound’s simpler N-methyl group may favor G-protein coupling, altering therapeutic or adverse effect profiles .

Metabolic Stability

  • Methyl groups on the aromatic ring (vs. methoxy) resist O-demethylation, a common metabolic pathway for phenylalkylamines. This could prolong the half-life of (2,5-dimethylphenyl)methylamine hydrochloride compared to 2C-D or 25T-NBOMe .

Data Table: Key Comparisons

Property (2,5-Dimethylphenyl)methylamine HCl 2,5-Dimethoxyphenethylamine HCl 25T-NBOMe HCl
Molecular Formula C₁₀H₁₄ClN (est.) C₁₀H₁₆ClNO₂ C₁₈H₂₂ClNO₂S
Molecular Weight (g/mol) ~187.7 217.7 351.3
Aromatic Substituents 2,5-Dimethyl 2,5-Dimethoxy 2,5-Dimethoxy-4-(methylthio)
Amine Structure N-Methyl benzylamine Phenethylamine N-Methoxybenzyl phenethylamine
Receptor Affinity Moderate 5-HT2A (predicted) High 5-HT2A (EC₅₀ < 10 nM) High 5-HT2A (EC₅₀ ~5 nM)
Metabolic Pathway Slow O-demethylation resistance Rapid O-demethylation Sulfur oxidation

Biological Activity

(2,5-Dimethylphenyl)methylamine hydrochloride, a compound with the molecular formula C10H15N·HCl, has garnered attention for its biological activity, particularly in neuropharmacology. This article reviews its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Synthesis

The synthesis of (2,5-Dimethylphenyl)methylamine hydrochloride typically involves the alkylation of 2,5-dimethylbenzyl chloride with methylamine. The reaction is conducted in the presence of a base to neutralize the hydrochloric acid produced:

2 5 Dimethylbenzyl chloride+Methylamine 2 5 Dimethylphenyl methylamine+HCl\text{2 5 Dimethylbenzyl chloride}+\text{Methylamine}\rightarrow \text{ 2 5 Dimethylphenyl methylamine}+\text{HCl}

This method yields the desired amine product effectively and can be scaled for industrial production.

The biological activity of (2,5-Dimethylphenyl)methylamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It acts as a ligand for serotonin receptors, particularly the 5-HT2A receptor. This interaction is significant for mood regulation and has implications for various psychological conditions.

Key Mechanisms:

  • Receptor Binding : The compound binds to serotonin receptors, modulating their activity and influencing neurotransmission.
  • Enzymatic Interaction : It may also inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular signaling.

Biological Activity

Research indicates that (2,5-Dimethylphenyl)methylamine hydrochloride exhibits psychoactive properties similar to hallucinogens. Its effects on mood and cognition are notable, with potential applications in treating mood disorders.

Table 1: Biological Effects of (2,5-Dimethylphenyl)methylamine Hydrochloride

Effect Description
Psychoactive Effects Alters mood and perception through serotonin receptor modulation.
Neuroprotective Properties Potential to protect against neurodegenerative conditions by modulating neuroinflammatory responses.
Enzymatic Activity May inhibit or activate specific enzymes affecting various metabolic pathways.

Case Studies

Several case studies have highlighted the effects and safety profiles of compounds related to (2,5-Dimethylphenyl)methylamine hydrochloride:

  • Clinical Case Report on 25I-NBOMe : A patient presented with severe agitation and confusion after using a related compound from the 2C drug class. The study emphasized the challenges in detecting such compounds in biological samples and their potent effects on the central nervous system .
  • Neuropharmacology Studies : Research has shown that derivatives of (2,5-Dimethylphenyl)methylamine can act as agonists at serotonin receptors. These findings are crucial for understanding their potential therapeutic applications in treating psychiatric disorders .

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